4-Phenyltetrahydro-2H-pyran-2-ol
Overview
Description
4-Phenyltetrahydro-2H-pyran-2-ol is an organic compound that belongs to the class of tetrahydropyrans This compound features a tetrahydropyran ring substituted with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyltetrahydro-2H-pyran-2-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or silver triflate . The reaction conditions often include room temperature and the use of ionic liquids to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyltetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-phenyltetrahydro-2H-pyran-2-one, while reduction can produce this compound.
Scientific Research Applications
4-Phenyltetrahydro-2H-pyran-2-ol has several applications in scientific research:
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Phenyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Phenyltetrahydro-2H-pyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Chlorotetrahydro-2H-pyran: Contains a chlorine atom instead of a phenyl group, altering its chemical properties and reactivity.
4-Bromotetrahydro-2H-pyran: Similar to 4-Chlorotetrahydro-2H-pyran but with a bromine atom, affecting its reactivity and applications.
Uniqueness: 4-Phenyltetrahydro-2H-pyran-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
4-phenyloxan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMGHXANWUIWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479444 | |
Record name | 2H-Pyran-2-ol, tetrahydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-76-1 | |
Record name | 2H-Pyran-2-ol, tetrahydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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